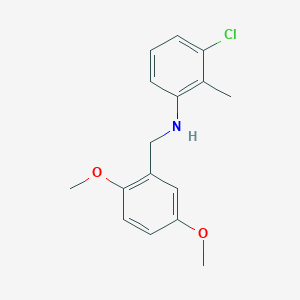![molecular formula C19H18ClN3O3S B5713698 1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)
1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide, commonly known as CSPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CSPC is a piperidine-based compound that has been synthesized using different methods.
作用機序
The mechanism of action of CSPC is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. CSPC has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
CSPC has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. CSPC has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, CSPC has been shown to have anticonvulsant activity by modulating the activity of certain ion channels in the brain.
実験室実験の利点と制限
CSPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using different methods. CSPC has also been shown to have low toxicity, making it a suitable candidate for further investigation. However, CSPC has some limitations, including its limited solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the investigation of CSPC. One potential direction is to investigate its potential use as a drug delivery system due to its ability to penetrate the blood-brain barrier. Another direction is to investigate its potential use as an anticancer agent by further exploring its mechanism of action. Moreover, the investigation of the structure-activity relationship of CSPC can provide insights into the design of new compounds with improved pharmacological properties.
Conclusion
In conclusion, CSPC is a piperidine-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CSPC can be synthesized using different methods, and it has been investigated for its potential use as an anticancer, anti-inflammatory, and anticonvulsant agent. CSPC has several advantages for use in lab experiments, including its stability and low toxicity. However, further investigation is needed to fully understand the mechanism of action of CSPC and its potential applications in various fields.
合成法
CSPC can be synthesized using different methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-cyanophenylpiperidine in the presence of a base. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-cyanophenylpiperidinecarboxylic acid in the presence of a coupling agent. The yield of CSPC depends on the synthesis method used and the reaction conditions.
科学的研究の応用
CSPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CSPC has been reported to exhibit anticancer, anti-inflammatory, and anticonvulsant activities. It has also been investigated for its potential use as a drug delivery system due to its ability to penetrate the blood-brain barrier.
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-16-5-7-17(8-6-16)27(25,26)23-11-9-14(10-12-23)19(24)22-18-4-2-1-3-15(18)13-21/h1-8,14H,9-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSAPNZXDWVANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)sulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)

![[4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5713625.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)
![2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5713630.png)

![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5713645.png)
![N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5713648.png)
![8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5713651.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)
